4-Ethoxy-1-fluoro-2-methylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-fluoro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 4-fluoro-2-methylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro substituent can be reduced under specific conditions to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the fluoro group.
Major Products Formed:
Nitration: 4-Ethoxy-1-fluoro-2-methyl-3-nitrobenzene.
Oxidation: 4-Ethoxy-1-fluoro-2-methylbenzoic acid.
Reduction: 4-Ethoxy-2-methylbenzene.
Scientific Research Applications
4-Ethoxy-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-fluoro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and fluoro groups influence the electron density of the aromatic ring, making it more reactive towards electrophiles. This reactivity is crucial in its role as an intermediate in various chemical reactions.
Comparison with Similar Compounds
4-Ethoxy-2-fluoro-1-methylbenzene: Similar structure but different position of substituents.
4-Ethoxy-1-fluoro-3-methylbenzene: Another positional isomer with different chemical properties.
Uniqueness: 4-Ethoxy-1-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which affects its reactivity and applications. The presence of both ethoxy and fluoro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-ethoxy-1-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRATBFULPVCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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